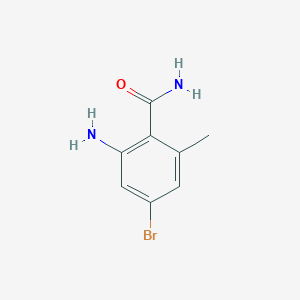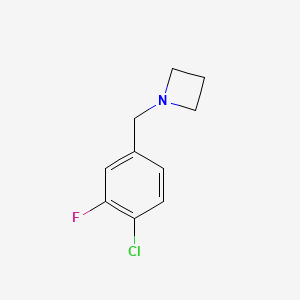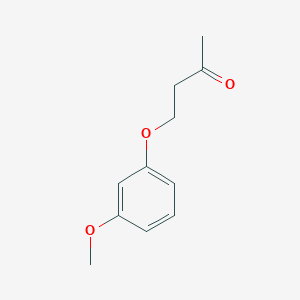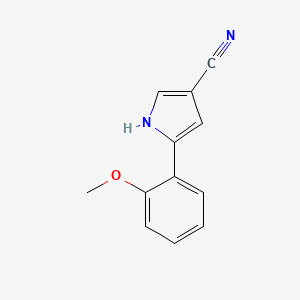![molecular formula C7H7BrN2O B13678520 5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine is a chemical compound with the molecular formula C7H7BrN2O It is a derivative of pyridine and furan, featuring a bromine atom at the 5-position and an amine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. One common method includes the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under basic conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent such as DMF (dimethylformamide). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization, can be applied to scale up the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as K2CO3 or NaOH, used to deprotonate intermediates and facilitate reactions.
Solvents: DMF, DMSO, and other polar aprotic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield various aryl-substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Can be used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine is not fully understood. its biological activities suggest that it may interact with specific molecular targets and pathways. For example, its anti-thrombolytic activity indicates that it may inhibit clot formation by interacting with components of the coagulation cascade .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A similar compound with a methyl group instead of the dihydrofuro moiety.
5-Bromo-2,3-dihydrobenzofuran: Another compound with a similar structure but lacking the pyridine ring.
Uniqueness
5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine is unique due to its fused ring structure, which combines elements of both pyridine and furan
Eigenschaften
Molekularformel |
C7H7BrN2O |
|---|---|
Molekulargewicht |
215.05 g/mol |
IUPAC-Name |
5-bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C7H7BrN2O/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-2,6H,3,9H2 |
InChI-Schlüssel |
CMCBBCIIEZJCNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(O1)N=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate](/img/structure/B13678437.png)


![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)
![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)



![2-Methoxy-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13678502.png)




